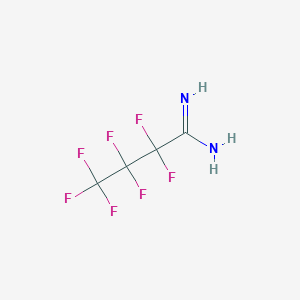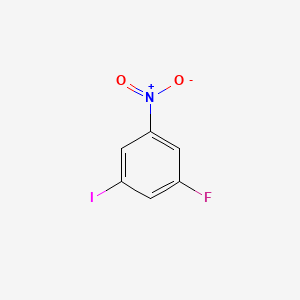
1-Fluoro-3-iodo-5-nitrobenzene
Vue d'ensemble
Description
1-Fluoro-3-iodo-5-nitrobenzene is a fluorinated building block with the linear formula FC6H3(I)NO2 . It has a molecular weight of 267.00 .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-iodo-5-nitrobenzene can be represented by the SMILES string [O-]N+c1cc(F)cc(I)c1 . The InChI key for this compound is MXPYCSFCKXSPAB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Fluoro-3-iodo-5-nitrobenzene has a density of 2.1±0.1 g/cm³, a boiling point of 277.7±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C . It has a molar refractivity of 45.7±0.3 cm³ . The compound is also characterized by a polar surface area of 46 Ų and a molar volume of 127.6±3.0 cm³ .Applications De Recherche Scientifique
Chemical Synthesis
1-Fluoro-3-iodo-5-nitrobenzene is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, which includes a fluorine atom, an iodine atom, and a nitro group, makes it a versatile reagent in organic chemistry.
Internal Standard in Fluorination
Similar compounds like 1-Fluoro-3-nitrobenzene have been used as an internal standard in the regiospecific silver-mediated fluorination of aryl silanes . It’s possible that 1-Fluoro-3-iodo-5-nitrobenzene could serve a similar role in other fluorination reactions.
Cross-Coupling Reactions
Compounds with similar structures, such as 1-Iodo-3-nitrobenzene, have been used in palladium (0) catalyzed cross-coupling reactions . Given the structural similarity, 1-Fluoro-3-iodo-5-nitrobenzene might also be used in such reactions.
Safety and Hazards
Mécanisme D'action
Mode of Action
1-Fluoro-3-iodo-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
For instance, its molecular weight is 266.9964 , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Fluoro-3-iodo-5-nitrobenzene . For example, it’s known to be sensitive to light , which could affect its stability and efficacy. Additionally, its safety data sheet suggests avoiding dust formation, indicating that it may be unstable or reactive in certain forms .
Propriétés
IUPAC Name |
1-fluoro-3-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYCSFCKXSPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293318 | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3819-88-3 | |
| Record name | 3819-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

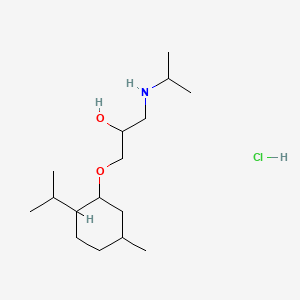
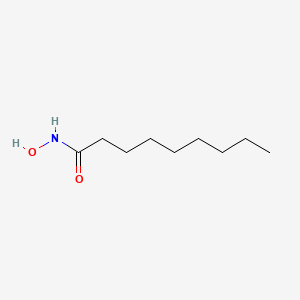
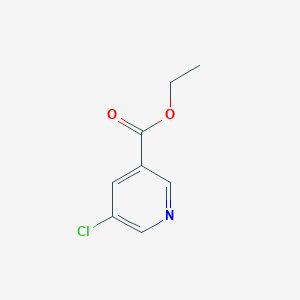
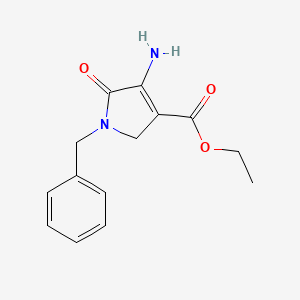

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)

